4-(Naphthalen-2-yl)morpholine

Lipophilicity Drug Discovery ADME Profiling

4-(Naphthalen-2-yl)morpholine (CAS 7508-21-6, molecular formula C14H15NO, molecular weight 213.27 g/mol) is an N-aryl morpholine derivative in which the morpholine nitrogen is directly bonded to the 2-position of a naphthalene ring system. This compound belongs to the class of tertiary aryl amines and is primarily utilized as a synthetic intermediate, building block, or reference standard in medicinal chemistry and materials science research.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 7508-21-6
Cat. No. B8332966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-2-yl)morpholine
CAS7508-21-6
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C14H15NO/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-16-10-8-15/h1-6,11H,7-10H2
InChIKeyLHKYRIHPZFWSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Naphthalen-2-yl)morpholine (CAS 7508-21-6): Procurement-Relevant Baseline for N-Aryl Morpholine Research Chemicals


4-(Naphthalen-2-yl)morpholine (CAS 7508-21-6, molecular formula C14H15NO, molecular weight 213.27 g/mol) is an N-aryl morpholine derivative in which the morpholine nitrogen is directly bonded to the 2-position of a naphthalene ring system [1]. This compound belongs to the class of tertiary aryl amines and is primarily utilized as a synthetic intermediate, building block, or reference standard in medicinal chemistry and materials science research . Unlike its regioisomer 2-(naphthalen-2-yl)morpholine (PAL-678, a C-aryl morpholine monoamine releasing agent), 4-(naphthalen-2-yl)morpholine features an N-aryl linkage that confers distinct electronic and steric properties relevant to reactivity, lipophilicity, and metabolic handling [2].

Why 4-(Naphthalen-2-yl)morpholine Cannot Be Indiscriminately Substituted by Other Aryl Morpholines in Research and Development Workflows


N-Aryl morpholines are not interchangeable commodities; the position of the aryl attachment (N- vs. C-aryl) and the aromatic ring size (naphthyl vs. phenyl) produce measurably different physicochemical and biological profiles. For instance, 4-(naphthalen-2-yl)morpholine exhibits an XLogP3 of 2.9 [1], substantially higher than the estimated LogP of 1.36 for 4-phenylmorpholine , translating to an approximately 35-fold difference in predicted octanol-water partition coefficient. The N-aryl linkage in 4-(naphthalen-2-yl)morpholine also renders it resistant to the oxidative morpholine ring metabolism that predominates in C-aryl morpholine counterparts, a class-level distinction with direct implications for in vivo stability in pharmacological probe studies [2]. Furthermore, synthesis yields and purity profiles vary markedly by substitution pattern, as demonstrated by the ~73% yield reported for a metal-free aminobenzannulation route specific to the 2-aminonaphthalene scaffold .

4-(Naphthalen-2-yl)morpholine (7508-21-6): Quantitative Evidence for Differentiated Selection vs. Closest Analogs


Lipophilicity Differential: XLogP3 of 4-(Naphthalen-2-yl)morpholine vs. 4-Phenylmorpholine Dictates Membrane Permeability and Distribution

The computed XLogP3 for 4-(naphthalen-2-yl)morpholine is 2.9 [1], compared with an estimated LogP of 1.36 for 4-phenylmorpholine . This difference of 1.54 log units corresponds to a ~35-fold greater predicted partition coefficient for the naphthyl analog, directly impacting passive membrane permeability, plasma protein binding, and in vivo distribution volume in pharmacokinetic applications.

Lipophilicity Drug Discovery ADME Profiling

Boiling Point Elevation: 380.5°C for 4-(Naphthalen-2-yl)morpholine vs. 268°C for 4-Phenylmorpholine Enables Thermal Stability Applications

4-(Naphthalen-2-yl)morpholine exhibits a boiling point of 380.5°C at 760 mmHg , substantially exceeding the 268°C boiling point of 4-phenylmorpholine . This 112.5°C increase reflects the higher molecular weight and enhanced van der Waals interactions imparted by the naphthalene moiety.

Thermal Stability Process Chemistry Material Science

Synthetic Accessibility: Metal-Free Aminobenzannulation Route Delivers ~73% Yield for 4-(Naphthalen-2-yl)morpholine

A metal-catalyst-free aminobenzannulation of 2-(prop-2-ynyl)(oxo)benzenes with morpholine affords 4-(naphthalen-2-yl)morpholine in approximately 73% yield under mild conditions (room temperature to 100°C) . This route avoids expensive transition-metal catalysts and provides a direct, scalable pathway to the target 2-aminonaphthalene scaffold.

Synthetic Methodology Process Development Green Chemistry

Topological Polar Surface Area: 12.5 Ų for 4-(Naphthalen-2-yl)morpholine Supports Blood-Brain Barrier Penetration Predictions

The topological polar surface area (TPSA) of 4-(naphthalen-2-yl)morpholine is computed as 12.5 Ų [1], well below the commonly cited threshold of 60–70 Ų for favorable oral absorption and blood-brain barrier penetration [2]. In contrast, 4-phenylmorpholine has a reported PSA of approximately 12.47 Ų , indicating that despite similar polarity metrics, the naphthyl compound's markedly higher lipophilicity (XLogP3 2.9 vs. 1.36) is the dominant differentiator for CNS distribution properties.

CNS Drug Design Physicochemical Property In Silico ADME

Regioisomeric Selectivity: N-Aryl (4-position) vs. C-Aryl (2-position) Morpholine Scaffolds Exhibit Distinct Monoamine Releasing Profiles

The regioisomer 2-(naphthalen-2-yl)morpholine (PAL-678, a C-aryl morpholine) acts as a potent monoamine releasing agent, releasing 92% of serotonin, 88% of norepinephrine, and 79% of dopamine at 10,000 nM in rat brain synaptosomes [1]. 4-(Naphthalen-2-yl)morpholine, as an N-aryl tertiary amine, lacks the free morpholine NH required for monoamine transporter substrate activity, and no monoamine release data have been reported for this compound, consistent with a fundamentally distinct pharmacological profile.

Monoamine Release CNS Pharmacology Drug Discovery

GC-MS Spectral Identification: Distinct Mass Spectrum Enables Analytical Differentiation from Positional Isomers

4-(Naphthalen-2-yl)morpholine has a unique GC-MS spectrum archived in SpectraBase (Compound ID: 7Oj9OTAuYqV) [1], with an InChI Key of LHKYRIHPZFWSFK-UHFFFAOYSA-N [2]. This spectral fingerprint enables unambiguous identity confirmation and distinguishes the compound from its positional isomer 4-(naphthalen-1-yl)morpholine (InChI Key differing), which is critical for analytical quality control in regulated research environments.

Analytical Chemistry Quality Control Compound Identification

4-(Naphthalen-2-yl)morpholine (7508-21-6): Evidence-Backed Application Scenarios for Scientific Procurement


CNS Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetration

With an XLogP3 of 2.9 and TPSA of 12.5 Ų—both favorable for CNS penetration—4-(naphthalen-2-yl)morpholine serves as a lipophilic N-aryl morpholine scaffold for central nervous system drug discovery programs. Its 1.54 log unit higher lipophilicity relative to 4-phenylmorpholine (LogP 1.36) makes it the preferred core for structure-activity relationship (SAR) studies targeting improved brain exposure, while its N-aryl constitution eliminates the monoamine releasing activity associated with C-aryl morpholine regioisomers such as PAL-678 [1].

High-Temperature Organic Synthesis and Process Chemistry

The boiling point of 380.5°C at 760 mmHg enables 4-(naphthalen-2-yl)morpholine to be used in high-temperature reactions where lower-boiling aryl morpholines such as 4-phenylmorpholine (BP 268°C) would distill off or degrade. The reported ~73% yield from a metal-free aminobenzannulation route provides a starting point for process chemists evaluating scalable, catalyst-free synthetic strategies for N-aryl morpholine intermediates [1].

Negative Control Compound in Monoamine Transporter Pharmacology

As an N-aryl morpholine lacking the secondary amine required for monoamine transporter substrate activity, 4-(naphthalen-2-yl)morpholine provides a structurally matched negative control for studies involving C-aryl morpholine monoamine releasers such as PAL-678 (which releases 92% 5-HT, 88% NE, and 79% DA at 10,000 nM in rat synaptosomes). This enables target engagement studies that can attribute pharmacological effects specifically to the C-aryl morpholine pharmacophore [1].

Analytical Reference Standard for Isomeric Purity Verification

The verified GC-MS spectrum (SpectraBase ID 7Oj9OTAuYqV) and unique InChI Key (LHKYRIHPZFWSFK-UHFFFAOYSA-N) make 4-(naphthalen-2-yl)morpholine suitable as an analytical reference standard for confirming the identity and positional purity of naphthyl-morpholine derivatives in quality control workflows. This is particularly important given that the 1-naphthyl positional isomer shares the same molecular weight and similar predicted physical properties [1].

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